

Molecular weight and formula of 5-Hexen-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Hexen-2-one
Cat. No.:	B094416

[Get Quote](#)

An In-depth Technical Guide to **5-Hexen-2-one**: Molecular Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of **5-Hexen-2-one**, also known as allylacetone. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the physicochemical properties, synthesis, and analysis of this compound.

Core Properties and Formula

5-Hexen-2-one is a ketone with the chemical formula C₆H₁₀O.^{[1][2][3][4]} Its molecular weight is approximately 98.14 g/mol.^{[3][4][5][6]} The structure of **5-Hexen-2-one** features a terminal double bond and a ketone functional group, which impart reactivity that is useful in various chemical syntheses.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **5-Hexen-2-one**.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O	[1] [2] [3] [4]
Molecular Weight	98.14 g/mol	[3] [4] [5] [6]
CAS Number	109-49-9	[1] [2] [5]
Appearance	Clear, colorless to pale yellow liquid	[7]
Density	0.847 g/mL at 25 °C	[5]
Boiling Point	128-129 °C	[5]
Refractive Index	n _{20/D} 1.419	[5]
Flash Point	24 °C (75.2 °F) - closed cup	[5]
Solubility	Soluble in water.	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **5-Hexen-2-one** are provided below. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Synthesis of 5-Hexen-2-one via Acetoacetic Ester Synthesis

This protocol describes a plausible and common method for synthesizing **5-Hexen-2-one**, adapted from the well-established acetoacetic ester synthesis, which is used for preparing various ketones. This method involves the alkylation of ethyl acetoacetate with an allyl halide, followed by hydrolysis and decarboxylation.

Materials:

- Ethyl acetoacetate
- Sodium ethoxide

- Anhydrous ethanol
- Allyl bromide
- Diethyl ether
- Aqueous sodium hydroxide (NaOH) solution
- Aqueous hydrochloric acid (HCl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Saturated sodium chloride (brine) solution

Procedure:

- Deprotonation of Ethyl Acetoacetate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. To this, add ethyl acetoacetate dropwise with continuous stirring. Allow the reaction to stir for 30 minutes to ensure complete formation of the enolate.
- Alkylation: To the solution of the enolate, add allyl bromide dropwise. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
- Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.
- Hydrolysis and Decarboxylation: To the dried ether solution, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux with vigorous stirring for 4-6 hours to hydrolyze

the ester. After cooling, carefully acidify the aqueous layer with hydrochloric acid until the pH is acidic, which will induce decarboxylation.

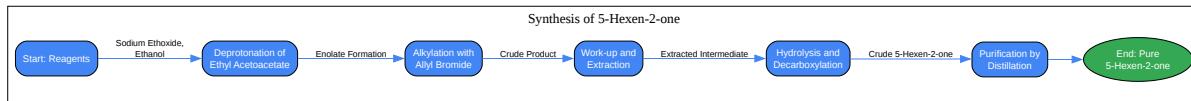
- Final Isolation and Purification: Extract the resulting aqueous solution again with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude **5-Hexen-2-one** can be purified by distillation.

Analysis of **5-Hexen-2-one** by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of **5-Hexen-2-one** using GC-MS, a powerful technique for separating and identifying volatile organic compounds.

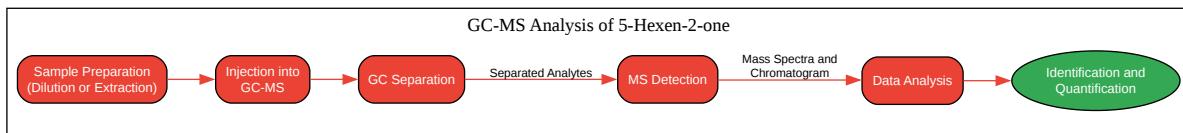
Materials:

- Sample containing **5-Hexen-2-one**
- A suitable volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate)
- 2 mL autosampler vials


Procedure:

- Sample Preparation:
 - For simple matrices ("Dilute and Shoot"): Accurately weigh or measure the sample. Dilute the sample with a suitable volatile solvent to a final concentration within the instrument's calibrated range (e.g., 1-100 µg/mL). Vortex the sample to ensure it is homogeneous. Transfer an aliquot to a 2 mL autosampler vial for analysis.
 - For aqueous matrices (Liquid-Liquid Extraction): To a known volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., hexane). Vortex the mixture vigorously for 1-2 minutes to extract the **5-Hexen-2-one** into the organic phase. Centrifuge the sample to separate the layers. Carefully transfer the organic layer to a clean vial. If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute it in a known volume of the injection solvent. Transfer to an autosampler vial.

- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph:
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness), is suitable.
 - Inlet: Use a split/splitless injector, typically at 250 °C. The injection mode (split or splitless) will depend on the sample concentration.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: An initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes. This program may require optimization.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis:
 - Identification: The **5-Hexen-2-one** is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
 - Quantification: For quantitative analysis, a calibration curve is created by analyzing standard solutions of known concentrations. The concentration of **5-Hexen-2-one** in the sample is determined by comparing its peak area to the calibration curve.


Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Hexen-2-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of **5-Hexen-2-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Hexen-2-one, 1-phenyl- [chembk.com]
- 3. 5-Hexen-2-one, 1-phenyl- synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Hexene-2-one | C6H10O | CID 7989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]
- 6. Showing Compound 5-Hexen-2-one, 5-methyl-3-methylene (FDB093548) - FooDB [foodb.ca]
- 7. 5-Hexen-2-one [webbook.nist.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 5-Hexen-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094416#molecular-weight-and-formula-of-5-hexen-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com